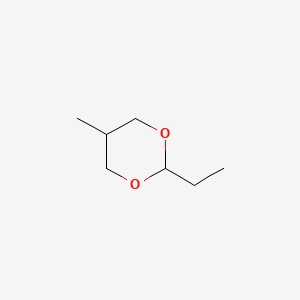

cis-2-Ethyl-5-methyl-1,3-dioxane

Description

Properties

CAS No. |

35194-55-9 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-ethyl-5-methyl-1,3-dioxane |

InChI |

InChI=1S/C7H14O2/c1-3-7-8-4-6(2)5-9-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

XJSQEWBQHRJJSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1OCC(CO1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-2-Ethyl-5-methyl-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions . One common method is the reaction of 2-ethyl-1,3-propanediol with formaldehyde in the presence of an acid catalyst. Industrial production methods may involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

cis-2-Ethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:

Scientific Research Applications

cis-2-Ethyl-5-methyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-Ethyl-5-methyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity . The pathways involved may include metabolic processes where the compound is converted into active metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes critical data for cis-2-Ethyl-5-methyl-1,3-dioxane and its closest structural analogs:

Comparative Analysis

Steric and Electronic Effects

- This compound vs. cis-5-Hydroxy-2-methyl-1,3-dioxane: The hydroxyl group in the latter introduces hydrogen-bonding capacity, significantly increasing polarity (logP ~0.5 vs. ~1.2 for the ethyl/methyl analog) and water solubility. However, the ethyl group in the former enhances lipophilicity, making it more suitable for non-polar solvents .

This compound vs. cis-2-Isopropyl-5-methoxy-1,3-dioxane :

The isopropyl and methoxy substituents in the latter increase steric bulk and electron-donating effects. Methoxy groups stabilize the ring against acid-catalyzed ring-opening, whereas ethyl/methyl substituents prioritize steric hindrance over electronic modulation .

Configuration-Dependent Properties

- cis vs. trans Isomers :

For example, cis-2-Isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4) and its trans analog (CAS 36094-12-9) exhibit divergent melting points due to packing efficiency. Cis isomers generally have higher melting points but lower solubility in organic solvents compared to trans counterparts .

Functional Group Impact

- Methoxyethyl and Methoxymethyl Derivatives :

Compounds like cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane (CAS 22645-41-6) demonstrate enhanced conformational flexibility due to ether-linked side chains. This increases their utility as chiral auxiliaries in asymmetric synthesis .

Q & A

Q. How can researchers optimize the synthesis of cis-2-Ethyl-5-methyl-1,3-dioxane to improve yield and purity?

Methodological Answer: The synthesis typically involves acid-catalyzed acetalization of carbonyl precursors with diols. To optimize conditions:

- Use toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst in refluxing toluene .

- Employ a Dean-Stark apparatus to remove water continuously, shifting equilibrium toward product formation .

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to identify by-products and adjust reaction time/temperature.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the cis-configuration by analyzing coupling constants and diastereotopic proton splitting patterns. For example, axial-equatorial proton interactions in the dioxane ring resolve stereochemistry .

- FTIR Spectroscopy: Identify characteristic C-O-C stretching vibrations (~1100 cm) and alkyl/aryl group absorptions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.

Q. How can researchers address common impurities in this compound synthesis?

Methodological Answer:

- Chromatographic Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate unreacted diols or carbonyl precursors.

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the cis-isomer selectively.

- Kinetic Control: Shorten reaction time to minimize side products from over-oxidation or transacetalization .

Advanced Research Questions

Q. What computational methods are effective for modeling the conformational dynamics of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Perform B3LYP/6-311++G(d,p) calculations to identify low-energy conformers and transition states. Compare computed IR spectra with experimental FTIR data to validate models .

- Molecular Dynamics (MD) Simulations: Study solvent effects on ring puckering using software like Gaussian or COMSOL Multiphysics .

- Docking Studies: Investigate host-guest interactions (e.g., with cyclodextrins) to assess stability in supramolecular systems.

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation: Cross-reference NMR, X-ray crystallography, and vibrational spectroscopy. For example, X-ray structures can resolve ambiguities in NOESY correlations .

- Isotopic Labeling: Use O-labeled diols to track oxygen atom positions during acetalization and confirm regioselectivity .

- Statistical Analysis: Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Factorial Design: Vary pH (1–14), temperature (25–80°C), and ionic strength in a controlled matrix. Use HPLC to quantify degradation products .

- Kinetic Studies: Fit time-dependent concentration data to first/second-order rate laws. Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

- Microscopy: Monitor morphological changes (e.g., via SEM) in solid-state samples exposed to humidity.

Q. How can researchers integrate this compound into theoretical frameworks for acetal reactivity?

Methodological Answer:

- Mechanistic Probes: Use Hammett plots to correlate substituent effects (e.g., phenyl vs. alkyl groups) on hydrolysis rates. Compare with literature data for analogous 1,3-dioxanes .

- Theoretical Models: Develop Marcus theory-based parameters for proton transfer steps in acid-catalyzed ring-opening reactions .

- Structure-Activity Relationships (SAR): Link steric/electronic descriptors (e.g., Taft parameters) to biological activity in pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.